molecular formula C9H11N5O2 B1459973 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile CAS No. 76369-23-8

2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile

Cat. No. B1459973
CAS RN: 76369-23-8
M. Wt: 221.22 g/mol
InChI Key: LZANAKURZDJLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C9H11N5O2 and a molecular weight of 221.22 g/mol . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C9H11N5O2 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available from the suppliers .

Scientific Research Applications

Pharmacological Activities and Therapeutic Potential

2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile is part of a broader class of compounds that exhibit significant pharmacological activities. These activities span from antimicrobial effects to applications in treating various diseases due to their bioactive properties. Although the specific studies on 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile are limited, insights can be drawn from related compounds and their mechanisms of action within the human body and in various scientific applications.

Antimicrobial Potential

Compounds with structural similarities to 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile have shown antimicrobial potential. Chitosan, for example, displays antimicrobial activities that could be relevant when considering the broader applications of similar compounds in pharmaceutical formulations or as food preservatives due to their ability to inhibit the growth of harmful microorganisms (Raafat & Sahl, 2009).

Bioactive Peptides

Bioactive peptides, derived from larger protein molecules, influence numerous biological processes, including behavioral, gastrointestinal, and immunological responses. The study of similar compounds can provide a basis for understanding how modifications to peptides and related molecules can enhance their therapeutic applications, including the modulation of bioactive properties for health benefits (Clare & Swaisgood, 2000).

Antioxidant Activity

The investigation into antioxidants and their mechanisms of action remains a significant area of scientific research. Studies on compounds with antioxidant properties, similar to 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile, highlight the importance of these molecules in protecting the body from oxidative stress and related diseases. The methodologies for determining antioxidant activity, such as spectrophotometry and electrochemical sensors, offer a framework for assessing the potential benefits of related compounds in medical and dietary applications (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-amino-4-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c10-5-6-7(12-9(11)13-8(6)15)14-1-3-16-4-2-14/h1-4H2,(H3,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZANAKURZDJLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)NC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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